molecular formula C17H18O3 B8580292 4-(Benzyloxy)-2-isopropylbenzoic acid

4-(Benzyloxy)-2-isopropylbenzoic acid

Cat. No.: B8580292
M. Wt: 270.32 g/mol
InChI Key: NRNKYQJJJPFMBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-2-isopropylbenzoic acid is a substituted benzoic acid derivative with a benzyloxy (-OCH₂C₆H₅) group at the 4-position and an isopropyl (-CH(CH₃)₂) group at the 2-position of the aromatic ring. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler benzoic acid derivatives, due to the bulky benzyloxy and isopropyl substituents. The compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in reactions requiring protective groups or tailored solubility profiles. However, commercial availability of this compound has been discontinued, as indicated by its discontinued product listings in chemical catalogs .

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

4-phenylmethoxy-2-propan-2-ylbenzoic acid

InChI

InChI=1S/C17H18O3/c1-12(2)16-10-14(8-9-15(16)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19)

InChI Key

NRNKYQJJJPFMBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

4-Isopropylbenzoic Acid

  • Structure : Lacks the benzyloxy group at position 4 but retains the isopropyl group at position 2.
  • Molecular Formula : C₁₀H₁₂O₂.
  • Properties : Reduced steric hindrance and lower molecular weight (164.20 g/mol) compared to 4-(benzyloxy)-2-isopropylbenzoic acid (270.32 g/mol). This enhances its solubility in polar solvents and utility as a pharmaceutical intermediate .

4-Hydroxybenzoic Acid

  • Structure : Features a hydroxyl (-OH) group at position 4 instead of benzyloxy.
  • Molecular Formula : C₇H₆O₃.
  • Properties : Higher acidity (pKa ~4.5) due to the electron-withdrawing hydroxyl group, making it suitable for antioxidant and preservative applications. However, it is restricted to research use in some contexts .
  • Applications : Precursor to parabens (antimicrobial agents) and industrial polymers.

3,5-Dichloro-4-isobutoxybenzoic Acid, 2-isopropylidenehydrazide

  • Structure : Contains dichloro, isobutoxy, and hydrazide groups, distinguishing it significantly from the target compound.
  • Applications : Specialized synthetic applications in agrochemical or medicinal chemistry .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Applications Reference
This compound C₁₇H₁₈O₃ 270.32 4-benzyloxy, 2-isopropyl Low water solubility Discontinued; synthetic intermediate
4-Isopropylbenzoic acid C₁₀H₁₂O₂ 164.20 4-isopropyl Moderate polarity Pharmaceutical intermediate
4-Hydroxybenzoic acid C₇H₆O₃ 138.12 4-hydroxy High water solubility Preservatives, polymer synthesis
3,5-Dichloro-4-isobutoxybenzoic acid hydrazide C₁₃H₁₅Cl₂N₂O₃ 326.18 3,5-dichloro, 4-isobutoxy, hydrazide Lipophilic Agrochemical research

Key Research Findings

Synthetic Utility : The benzyloxy group in this compound acts as a protective group for hydroxyl functionalities, enabling selective deprotection in multistep syntheses. Its discontinuation suggests challenges in scalability or stability under standard conditions .

Bioactivity Correlations : The isopropyl group in 4-isopropylbenzoic acid enhances membrane permeability in drug candidates, while the benzyloxy group in the target compound may reduce metabolic clearance due to increased steric bulk .

Acidity and Reactivity : 4-Hydroxybenzoic acid’s hydroxyl group increases acidity, making it more reactive in esterification reactions compared to the benzyloxy-protected analogue .

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